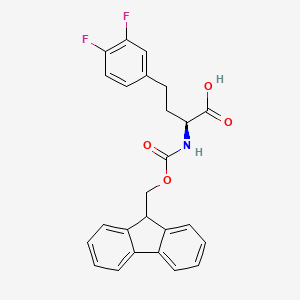

Fmoc-3,4-difluoro-L-homophenylalanine

Description

Context of Non-Natural Amino Acids in Peptide and Protein Science

The 20 canonical amino acids that constitute natural proteins offer a vast, but limited, chemical space for biological function. The introduction of non-natural amino acids into peptide and protein structures has emerged as a powerful tool to expand this repertoire. sigmaaldrich.com These synthetic building blocks can introduce novel chemical functionalities, steric bulk, and conformational constraints that are not accessible with the standard amino acid alphabet. peptide.com

The incorporation of non-natural amino acids can lead to peptides and proteins with enhanced therapeutic properties, such as increased resistance to enzymatic degradation, improved stability, and altered receptor binding affinities. peptide.comnih.gov Methods for integrating these synthetic amino acids into polypeptide chains have advanced significantly, with solid-phase peptide synthesis (SPPS) being a primary technique. chemimpex.comnih.gov The use of protecting groups, such as the Fmoc group, is essential in SPPS to control the sequence of amino acid addition. chemimpex.comnih.gov

Significance of Fluorine in Amino Acid Side Chain Engineering

The strategic placement of fluorine atoms in amino acid side chains has become a key strategy in medicinal chemistry and protein engineering. Fluorine is the most electronegative element, and its incorporation can profoundly influence the physicochemical properties of a molecule. chemimpex.com These changes can include alterations in hydrophobicity, acidity/basicity of nearby functional groups, and conformational preferences. chemimpex.com

Fluorinated amino acids can enhance the metabolic stability of peptides by blocking sites susceptible to enzymatic oxidation. chemimpex.com Furthermore, the introduction of fluorine can lead to stronger binding interactions with target proteins and can be used to modulate the secondary structure of peptides. chemimpex.com The unique nuclear magnetic resonance (NMR) properties of fluorine also provide a sensitive probe for studying protein structure and dynamics.

Rationale for Research on Homophenylalanine Scaffolds with Difluorination

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, provides a larger and more flexible scaffold. The extended side chain can alter the conformational landscape of a peptide, potentially leading to different biological activities.

The rationale for combining a homophenylalanine scaffold with difluorination lies in the synergistic effects of these modifications. The difluorination of the phenyl ring introduces the aforementioned benefits of fluorine chemistry, such as altered electronic properties and increased hydrophobicity. When these features are present on the extended homophenylalanine backbone, it allows researchers to explore novel structural and functional space in peptide design. The 3,4-difluoro substitution pattern, in particular, creates a unique electronic environment on the aromatic ring that can influence intermolecular interactions.

Interactive Data Table: Properties of Fmoc-3,4-difluoro-L-homophenylalanine

| Property | Value |

| Chemical Formula | C25H21F2NO4 |

| Molecular Weight | 437.44 g/mol |

| CAS Number | 1260608-07-8 |

| Appearance | Solid |

| Protecting Group | Fmoc |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHBVIFVZSOURL-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 3,4 Difluoro L Homophenylalanine and Derivatives

Stereoselective Synthesis Approaches to Difluorinated Homophenylalanines

The synthesis of Fmoc-3,4-difluoro-L-homophenylalanine necessitates a stereoselective approach to establish the L-configuration of the α-amino acid center. This is often achieved by either creating the chiral center early in the synthesis or by resolving a racemic mixture.

Enantioselective Routes to L-Homophenylalanine Derivatives

The enantioselective synthesis of the L-homophenylalanine core is a critical step. Biocatalytic methods have proven effective for this transformation. One such approach utilizes a recombinant aromatic amino acid transaminase (AroAT) to asymmetrically synthesize L-homophenylalanine from its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (2-OPBA), using L-aspartate as the amino donor. nih.gov To overcome substrate inhibition by 2-OPBA at high concentrations, a strategy of intermittent substrate addition has been successfully employed, leading to high conversion yields (>94%) and excellent optical purity (>99% ee). nih.gov Due to the low solubility of the L-homophenylalanine product, it precipitates from the reaction medium, effectively shifting the reaction equilibrium toward product formation. nih.gov

Another powerful biocatalytic strategy involves the dynamic resolution of N-acylamino acids. Recombinant Escherichia coli cells expressing both N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) genes can convert N-acyl-D-homophenylalanine into L-homophenylalanine. nih.gov The NAAAR enzyme racemizes the chiral N-acetyl-homophenylalanine, while the LAA enzyme exhibits strict L-enantioselection to hydrolyze the N-acetyl-L-homophenylalanine intermediate, yielding the desired L-amino acid. nih.gov

Beyond biocatalysis, asymmetric hydrogenation of dehydroamino acid precursors is a well-established method for accessing chiral amino acids. researchgate.net This typically involves using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to hydrogenate an α,β-unsaturated amino acid derivative, thereby setting the stereocenter with high enantioselectivity. researchgate.net

Incorporation of Multiple Fluorine Atoms and their Positional Isomers

Introducing two fluorine atoms at the 3- and 4-positions of the phenyl ring can be accomplished by starting with a pre-fluorinated building block or by direct fluorination of the aromatic ring at a later stage.

A common strategy begins with a corresponding fluorinated benzaldehyde (B42025). For instance, 3,4-difluorobenzaldehyde (B20872) can undergo a Knoevenagel condensation with methyl isocyanoacetate, catalyzed by copper(I), to form a difluorinated cinnamate (B1238496) derivative. nih.gov Subsequent hydrogenation and deprotection steps yield the racemic 3,4-difluoro-phenylalanine. nih.gov To achieve the desired homophenylalanine structure, a similar strategy could be adapted using a different chain-extension method.

The Erlenmeyer azalactone synthesis is another versatile method. It involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an oxazolone, which is then subjected to reductive ring cleavage to afford the fluorinated phenylalanine analogue. nih.gov This method has been used to create a variety of fluorinated phenylalanines. nih.gov For the synthesis of 3,4-difluoro-L-homophenylalanine, one would start with 3,4-difluorobenzaldehyde and adapt the synthesis for the longer alkyl chain of homophenylalanine.

Fluorination Reagents and Reaction Mechanisms for Difluorination

The choice of fluorinating reagent and strategy is paramount for efficiently producing difluorinated aromatic amino acids. The methods can be broadly categorized into nucleophilic, electrophilic, and photocatalytic approaches.

Nucleophilic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. numberanalytics.com In a typical Halex (halogen exchange) process, a chloro- or nitro-substituted aromatic precursor is treated with a nucleophilic fluoride (B91410) source. researchgate.netwikipedia.org

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comacsgcipr.org Anhydrous TBAF is a particularly reactive reagent, capable of smoothly displacing leaving groups like chloride and nitrite (B80452) on a variety of aromatic compounds at ambient temperatures in polar aprotic solvents like DMSO. researchgate.net The reactivity of these fluoride sources is often enhanced by the use of phase-transfer catalysts. acsgcipr.org

| Nucleophilic Reagent | Typical Substrate | Key Features |

| Potassium Fluoride (KF) | Activated Aryl Chlorides/Nitroarenes | Cost-effective; often requires high temperatures or phase-transfer catalysts. acsgcipr.org |

| Cesium Fluoride (CsF) | Activated Aryl Chlorides/Nitroarenes | More reactive than KF; milder conditions possible. numberanalytics.com |

| Tetrabutylammonium Fluoride (TBAF) | Activated Aryl Halides/Nitroarenes | High reactivity, especially in anhydrous form; allows for mild reaction conditions. researchgate.netacsgcipr.org |

| Deoxo-Fluor | Alcohols | Substitutes hydroxyl groups with fluorine, often with inversion of stereochemistry. nih.gov |

Electrophilic Fluorination Strategies

Electrophilic fluorination is used to introduce fluorine onto electron-rich aromatic rings. nih.gov This method employs reagents that deliver an electrophilic fluorine species ("F+"). sigmaaldrich.com

The most widely used electrophilic fluorinating agents are N-fluoro compounds, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnih.gov These reagents are generally stable, solid materials that are safer to handle than fluorine gas. sigmaaldrich.com They can react with electron-rich aromatic side chains of amino acids, like tyrosine, to install fluorine atoms. nih.gov For the synthesis of 3,4-difluoro-L-homophenylalanine, an electrophilic approach would typically involve the fluorination of a suitable L-homophenylalanine precursor that has an activated aromatic ring. For example, direct fluorination of phenylalanine itself with reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) can produce a mixture of ortho, meta, and para isomers. beilstein-journals.org

| Electrophilic Reagent | Typical Substrate | Key Features |

| Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatics, enol ethers | Stable, crystalline solid; widely applicable. numberanalytics.comnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatics, carbanions | Delivers "F+" under relatively mild conditions. nih.govnih.gov |

| Acetyl Hypofluorite (CH₃COOF) | Electron-rich aromatics | Highly reactive; often used in radiolabeling with ¹⁸F. nih.gov |

Photocatalytic Methods for Fluorinated Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild technique for C-F bond formation. nih.gov These methods often involve the generation of radicals that subsequently react with a fluorine source.

One approach developed a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an alkyl radical, generated via photoredox catalysis, adds to the dehydroalanine. The resulting radical intermediate is then trapped by an electrophilic fluorine source like Selectfluor® to yield an α-fluoro-α-amino acid. nih.gov

Another photocatalytic strategy enables the direct fluorination of unactivated C-H bonds. This process uses a decatungstate photocatalyst in combination with a mild fluorine atom transfer reagent like NFSI. nih.govresearchgate.net This method provides direct access to a wide range of fluorinated organic molecules, including fluorinated amino acid derivatives, under operationally straightforward conditions. nih.gov More recent developments have focused on using photocatalysis to generate fluorinated radicals from readily available precursors like α-fluorocarboxylic acids, which can then be used to synthesize various fluorine-containing building blocks. digitellinc.com

Fmoc-Protection Strategy in Synthesis of Difluorinated Homophenylalanine

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its base-lability allows for mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin. wikipedia.orgnbinno.com This strategy is essential for the preparation of complex peptides containing sensitive residues. nbinno.com

The general procedure for the Fmoc protection of an amino acid, such as 3,4-difluoro-L-homophenylalanine, involves the reaction of the free amino acid with an Fmoc-reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, using a base like sodium bicarbonate in a mixture of an organic solvent (e.g., dioxane or DMF) and water, or under anhydrous conditions with a base like pyridine (B92270) in a solvent such as dichloromethane. total-synthesis.com The amine nucleophile attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate. total-synthesis.com

A critical aspect of this process is the prevention of side reactions, such as the formation of di- and tripeptide impurities. organic-chemistry.org One strategy to circumvent this is the use of stable Fmoc-benzotriazoles, which react cleanly with amino acids in the presence of a tertiary amine base like triethylamine. organic-chemistry.org The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final Fmoc-protected amino acid.

The following table summarizes common reagents and conditions for the Fmoc-protection of amino acids, which are applicable to the synthesis of this compound.

| Reagent | Base | Solvent(s) | Key Features |

| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water or DMF | Classic Schotten-Baumann conditions. total-synthesis.com |

| Fmoc-Cl | Pyridine | Dichloromethane | Anhydrous conditions. total-synthesis.com |

| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | Common and effective method. wikipedia.org |

| Fmoc-benzotriazole | Triethylamine | Not specified in source | High yield and purity, avoids oligomerization. organic-chemistry.org |

Synthesis of Modified this compound Analogues

The modification of the core structure of this compound allows for the generation of a diverse range of analogues with tailored properties. Key modifications include the introduction of phosphonic acid groups and the formation of biaryl structures through cross-coupling reactions.

Phosphonic Acid Derivatives and Their Synthesis

Phosphonic acid analogues of amino acids are of significant interest due to their ability to act as mimics of natural phosphates and their potential as enzyme inhibitors. researchgate.net The synthesis of phosphonic acid derivatives of fluorinated homophenylalanine has been explored, yielding compounds with notable biological activity. tandfonline.com

A general synthetic route to these compounds involves a multi-step process starting from a substituted phenylpropionic or phenylacetic acid. tandfonline.com Key steps often include esterification, reduction to the corresponding alcohol, oxidation to the aldehyde, and subsequent conversion to the aminophosphonate. The introduction of the phosphonate (B1237965) group can be achieved through various methods, including the use of phosphorus-containing reagents in reactions like the Birum–Oleksyszyn reaction. nih.gov

One study reported the synthesis of a library of phosphonic acid analogues of homophenylalanine with fluorine and bromine substitutions on the phenyl ring. tandfonline.com While this study did not specifically report on the 3,4-difluoro substitution pattern, it provides a valuable framework for the synthesis of such compounds. The general synthetic scheme and the types of derivatives synthesized are outlined below.

General Synthetic Scheme for Phosphonic Acid Analogues of Homophenylalanine

| Step | Transformation | Reagents/Conditions |

| 1 | Esterification of substituted phenylpropionic acid | MeOH, Chlorotrimethylsilane |

| 2 | Reduction to substituted phenylpropanol | Sodium borohydride, THF/MeOH |

| 3 | Oxidation to substituted phenylpropionaldehyde | Dess-Martin periodinane, CH₂Cl₂ |

| 4 | Formation of aminophosphonate | Not detailed in source |

The resulting aminophosphonic acids can then be further modified, for example, by N-terminal protection with an Fmoc group, to make them suitable for peptide synthesis.

Suzuki Cross-Coupling for Aryl-Substituted Homophenylalanines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govyoutube.comyoutube.com This reaction has been successfully applied to the modification of phenylalanine and its derivatives to create novel amino acids with extended aromatic systems. nih.govacs.orgnih.gov

The general strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester. youtube.com In the context of synthesizing aryl-substituted homophenylalanines, a halo-substituted Fmoc-homophenylalanine derivative can be coupled with various arylboronic acids. For instance, an Fmoc-protected bromo- or iodo-homophenylalanine could serve as the starting material for such a transformation.

A study on the modification of phenylalanine peptides demonstrated the utility of the Suzuki-Miyaura reaction as a key step in a building block approach. nih.gov This methodology allows for the introduction of a wide range of aryl groups onto the phenylalanine scaffold. While this study focused on phenylalanine, the principles are directly applicable to homophenylalanine.

The following table summarizes the key components and conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted amino acids.

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent(s) |

| Aryl or Hetaryl Halide | Potassium Boc-Protected Aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O |

| Aryl Halide | Phenylboronic Acid | Palladium-polysaccharide system | Sodium Carbonate | Various |

| Bromo- or Iodo-Fmoc-homophenylalanine (hypothetical) | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified in source |

This approach provides a versatile route to a wide array of this compound analogues with diverse electronic and steric properties, depending on the choice of the coupling partners.

Scaled-Up Synthetic Protocols for Research Scale Production

The availability of non-canonical amino acids in sufficient quantities is crucial for their application in peptide synthesis and drug discovery. Therefore, the development of scalable synthetic protocols is of high importance. While specific gram-scale synthesis of this compound is not extensively detailed in the public domain, general strategies for the large-scale production of Fmoc-protected amino acids and other non-canonical amino acids have been reported.

One approach involves the use of a solid-phase synthesis method where a 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protecting group for the carboxylic acid. nih.gov This method allows for the efficient synthesis and purification of Fmoc-protected amino acids on a larger scale. The key steps in such a process typically include:

Loading of the amino acid onto the 2-CTC resin.

Fmoc-protection of the amino group.

Cleavage of the Fmoc-protected amino acid from the resin under mild acidic conditions.

Another scalable method involves the silylation of the amino acid followed by reaction with an activated Fmoc-reagent. google.com This method has been shown to produce high yields of pure Fmoc-protected amino acids. A patent describes a process where L-phenylalanine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) to form the silylated derivative, which is then reacted with Fmoc-OSu to give Fmoc-phenylalanine in high yield. google.com This protocol could likely be adapted for the synthesis of this compound.

Example of a Scalable Fmoc-Protection Protocol

| Step | Reagents | Solvent | Yield | Reference |

| 1. Silylation | L-phenylalanine, N-methyl-N-(trimethylsilyl)trifluoroacetamide | Methylene (B1212753) chloride | - | google.com |

| 2. Fmoc-protection | Fmoc-OSu | Methylene chloride | 92% | google.com |

The development of such robust and scalable synthetic routes is essential for making novel building blocks like this compound readily available for research and development.

Strategies for Incorporating Fmoc 3,4 Difluoro L Homophenylalanine into Peptides and Proteins

Chemical Synthesis Approaches

Chemical synthesis provides a direct and versatile route for incorporating Fmoc-3,4-difluoro-L-homophenylalanine into defined peptide sequences. The primary methods employed are solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Protected Difluorinated Homophenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated construction of peptide chains. altabioscience.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its base-lability, which offers an orthogonal protection scheme to the acid-labile side-chain protecting groups. nbinno.compeptide.com

The cyclical process of incorporating this compound via SPPS follows a well-established pattern:

Deprotection: The synthesis begins with a resin-bound amino acid or peptide, which has a free N-terminal Fmoc group. This Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nbinno.com The cleavage of the Fmoc group liberates a free amine on the growing peptide chain.

Activation and Coupling: The incoming this compound is activated at its carboxyl group. This is commonly achieved using coupling reagents such as uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov The activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the resin-bound peptide.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated for each subsequent amino acid in the desired sequence. The mild conditions of Fmoc deprotection are a key advantage, as they are compatible with a wide range of sensitive amino acid side chains and modifications. altabioscience.comnih.gov The fluorinated phenyl ring of 3,4-difluoro-L-homophenylalanine is stable under these standard SPPS conditions. Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). altabioscience.com

Table 1: General Parameters for Fmoc-SPPS Cycle

| Step | Reagent/Solvent | Typical Concentration | Duration |

| Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5-20 minutes |

| Washing | Dimethylformamide (DMF) | - | 3-5 cycles |

| Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMF | 2-5 equivalents | 30-120 minutes |

| Washing | Dimethylformamide (DMF) | - | 3-5 cycles |

This table presents a generalized protocol. Optimal conditions may vary depending on the specific sequence and scale of the synthesis.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while less common for long peptides, remains a valuable technique for the synthesis of short peptides, peptide fragments, and for large-scale production. youtube.comslideshare.net In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each coupling step. youtube.com

Biosynthetic and Genetic Code Expansion Techniques

The incorporation of ncAAs into proteins within living cells or in vitro translation systems, known as genetic code expansion, provides a powerful avenue for producing large, complex proteins containing novel functionalities. nih.gov This is achieved by repurposing a codon, typically a stop codon, to encode the desired ncAA. nih.gov

Engineered Aminoacyl-tRNA Synthetases (aaRS) and Orthogonal tRNA Pairs

The central challenge in genetic code expansion is to develop an aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is orthogonal to the host's endogenous translational machinery. nih.gov This means the engineered aaRS should specifically charge its cognate tRNA with the ncAA (in this case, 3,4-difluoro-L-homophenylalanine) and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA (o-tRNA) should not be recognized by any of the host's endogenous aaRSs. researchgate.net

The development of such a pair for 3,4-difluoro-L-homophenylalanine would typically involve:

Choosing an Orthogonal Pair: A common starting point is an aaRS/tRNA pair from a different domain of life, such as an archaeal pair for use in bacteria or eukaryotic cells. researchgate.net The tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii is a frequently used scaffold. nih.gov

Engineering the aaRS: The active site of the chosen aaRS is mutated to accommodate 3,4-difluoro-L-homophenylalanine instead of its natural amino acid substrate. This is often achieved through directed evolution, where a library of mutant aaRSs is generated and screened for the desired activity. nih.gov

Optimizing the o-tRNA: The o-tRNA may also be mutated to improve its recognition by the engineered aaRS and to enhance its efficiency in translation. nih.gov

Table 2: Key Components for Genetic Code Expansion

| Component | Function | Desired Characteristics |

| Engineered aaRS | Charges the o-tRNA with the ncAA. | High specificity for the ncAA; No cross-reactivity with canonical amino acids. |

| Orthogonal tRNA (o-tRNA) | Recognizes the repurposed codon on the mRNA. | Not recognized by endogenous aaRSs; Efficiently charged by the engineered aaRS. |

| Repurposed Codon | Signals the incorporation of the ncAA. | Typically an amber stop codon (UAG). |

| Non-Canonical Amino Acid (ncAA) | 3,4-difluoro-L-homophenylalanine | Must be bioavailable to the cell or synthesis system. |

Stop Codon Suppression and Selective Pressure Incorporation

Stop codon suppression is the most common strategy for the site-specific incorporation of ncAAs. nih.gov A stop codon, usually the amber codon (UAG), is introduced at the desired position in the gene encoding the protein of interest. nih.gov The o-tRNA is engineered to have an anticodon that recognizes this stop codon (e.g., CUA for UAG). nih.gov

When this system is expressed in a host cell in the presence of 3,4-difluoro-L-homophenylalanine, the ribosome will pause at the UAG codon. Instead of terminating translation, the charged o-tRNA will bind to the ribosome and incorporate the ncAA into the growing polypeptide chain. nih.govresearchgate.net The efficiency of this process is often in competition with the host's release factors, which recognize the stop codon and terminate translation. nih.gov To improve the yield of the ncAA-containing protein, strains of E. coli have been engineered to lack release factor 1 (RF1), which is responsible for recognizing the UAG codon. nih.gov

Cell-Free Protein Synthesis Systems for Incorporation

For the incorporation of 3,4-difluoro-L-homophenylalanine, a CFPS system would be supplemented with:

The DNA template for the protein of interest, containing a UAG codon at the desired site.

The engineered aaRS and o-tRNA pair specific for 3,4-difluoro-L-homophenylalanine.

A sufficient concentration of 3,4-difluoro-L-homophenylalanine.

Site-Specific versus Global Incorporation Strategies

The introduction of this compound into peptides and proteins is accomplished through two primary strategies: site-specific incorporation and global incorporation. Each method offers distinct advantages and is chosen based on the specific goals of the research, such as probing protein structure, altering function, or enhancing therapeutic properties. nih.gov The decision hinges on whether a single, precise modification is required or if a widespread substitution of a natural amino acid is desired.

Site-Specific Incorporation

Site-specific incorporation enables the insertion of a single non-canonical amino acid (ncAA) at a predetermined position within a protein's sequence. biorxiv.org This precise control is typically achieved by repurposing a codon, most often a stop codon like the amber codon (UAG), to encode the unnatural amino acid. nih.govwikipedia.org The core technology relies on an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). nih.gov

For the incorporation of 3,4-difluoro-L-homophenylalanine, a synthetase would be engineered to specifically recognize this analog and attach it to its cognate tRNA. This aaRS/tRNA pair must be orthogonal, meaning it functions independently of the host organism's native synthetases and tRNAs, preventing cross-reactivity. nih.gov When the gene for the target protein, containing a UAG codon at the desired insertion site, is expressed in a host cell containing the OTS and supplemented with 3,4-difluoro-L-homophenylalanine, the orthogonal tRNA is charged with the fluorinated amino acid. The ribosome then reads the UAG codon and incorporates 3,4-difluoro-L-homophenylalanine into the growing polypeptide chain. biorxiv.org

This methodology has been successfully applied to incorporate various fluorinated phenylalanine analogs into proteins in both bacterial (E. coli) and mammalian cells, demonstrating its potential for producing proteins with precisely placed 3,4-difluoro-L-homophenylalanine residues for detailed biochemical and structural analysis. biorxiv.org While powerful for creating proteins with targeted modifications, this method can sometimes result in lower protein yields compared to global incorporation strategies. frontiersin.org

Global Incorporation

Global incorporation, also known as residue-specific substitution, involves replacing all instances of a specific canonical amino acid with an unnatural analog throughout the entire protein. frontiersin.org This strategy is most commonly implemented using an auxotrophic host strain, which is an organism that has lost the ability to synthesize a particular essential nutrient, such as a specific amino acid. mdpi.com

To globally incorporate 3,4-difluoro-L-homophenylalanine in place of phenylalanine, a phenylalanine auxotrophic strain of E. coli would be utilized. frontiersin.org The experimental procedure involves two stages. First, the cells are grown in a minimal medium containing a limited amount of phenylalanine to allow for initial cell growth. Once the natural phenylalanine is depleted, the cells are transferred to a fresh medium lacking phenylalanine but supplemented with 3,4-difluoro-L-homophenylalanine. The protein synthesis machinery of the cell, unable to produce its own phenylalanine, then utilizes the supplied analog for protein translation, resulting in the substitution of phenylalanine with 3,4-difluoro-L-homophenylalanine at every corresponding position in the proteome. frontiersin.org

This approach is advantageous for producing large quantities of modified proteins where widespread substitution is acceptable or desired. nih.gov Studies have shown that global incorporation of analogs like meta-fluorophenylalanine can be achieved with yields comparable to the wild-type protein, often surpassing the yields from site-specific methods. frontiersin.orgpeptide.com However, this strategy lacks the precision of site-specific methods and can sometimes lead to issues with protein folding or function if the analog is not well-tolerated at all positions.

Data Table: Comparison of Incorporation Strategies

| Feature | Site-Specific Incorporation | Global Incorporation |

| Precision | High: Insertion at a single, defined site. biorxiv.org | Low: Replaces all instances of a target amino acid. frontiersin.org |

| Mechanism | Utilizes an orthogonal aaRS/tRNA pair and a repurposed codon (e.g., UAG). wikipedia.orgnih.gov | Employs an auxotrophic host strain and media manipulation. mdpi.com |

| Typical Yield | Can be lower; dependent on suppression efficiency. frontiersin.org | Generally higher; can be comparable to wild-type protein expression. frontiersin.org |

| Required Machinery | Engineered orthogonal synthetase and tRNA. nih.gov | Auxotrophic host organism (e.g., E. coli strain). mdpi.com |

| Primary Use Case | Probing specific sites, structure-function studies, introducing unique chemical handles. nih.gov | Enhancing global properties like thermal or metabolic stability, producing proteins for NMR studies. nih.govbeilstein-journals.org |

Influence of Fmoc 3,4 Difluoro L Homophenylalanine on Peptide and Protein Structural Properties

Conformational Control at the Amino Acid and Peptide Level

The introduction of Fmoc-3,4-difluoro-L-homophenylalanine into a peptide sequence can exert significant control over the local and global conformation of the molecule. This control stems from the specific stereoelectronic and steric properties of the 3,4-difluorinated homophenylalanine side chain.

The side chain of 3,4-difluoro-L-homophenylalanine possesses a greater degree of conformational flexibility compared to its phenylalanine analogue due to the additional methylene (B1212753) group. This extension allows the aromatic ring to explore a wider conformational space relative to the peptide backbone. However, the presence of the two fluorine atoms on the phenyl ring introduces significant electronic and steric constraints that modulate this flexibility.

The carbon-fluorine (C-F) bond is highly polarized, creating a dipole moment. In the case of 3,4-difluorophenylalanine, the two C-F bond dipoles on the aromatic ring create a significant local dipole moment on the side chain. This can lead to favorable intramolecular interactions with other polar groups within the peptide, influencing the preferred rotameric states of the side chain. For instance, electrostatic interactions between the partially negative fluorine atoms and partially positive amide protons or other electrophilic centers can stabilize specific side-chain conformations.

Furthermore, the van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning that the difluorination of the phenyl ring does not introduce significant steric bulk. However, the gauche effect between adjacent fluorine atoms and other substituents can influence the torsional angles of the side chain, leading to a preference for specific staggered conformations.

Table 1: Illustrative Torsional Angle Preferences for Phenylalanine Analogs

| Amino Acid Side Chain | Typical χ1 Angle (°) | Typical χ2 Angle (°) | Predominant Conformer(s) |

| Phenylalanine | -60, 180, 60 | ~90 | gauche(-), trans, gauche(+) |

| Homophenylalanine | Broader distribution | Broader distribution | More flexible than Phe |

| 3,4-Difluoro-L-homophenylalanine | Restricted distribution | Influenced by C-F dipoles | Potentially biased towards specific rotamers to optimize intramolecular interactions |

The conformational preferences of the 3,4-difluoro-L-homophenylalanine side chain can propagate to the peptide backbone, influencing the formation and stability of secondary structures such as α-helices and β-sheets.

For β-sheets , the extended side chain of 3,4-difluoro-L-homophenylalanine may have a more pronounced influence. The propensity of an amino acid to be incorporated into a β-sheet is related to its preference for an extended backbone conformation. The steric and electronic nature of the side chain plays a crucial role in inter-strand interactions. The difluorinated phenyl ring can participate in aromatic-aromatic interactions, including π-π stacking and electrostatic interactions between the electron-deficient fluorinated ring and electron-rich aromatic rings of other residues. Research on peptides containing fluorinated phenylalanines has shown that such substitutions can effectively prevent aggregation associated with amyloid-fibril formation, a process characterized by extensive β-sheet structures. uni-konstanz.de

Modulation of Protein Tertiary and Quaternary Structures

The introduction of this unnatural amino acid can impact protein stability. The increased hydrophobicity of the homophenylalanine side chain compared to phenylalanine would generally favor its burial within the protein core, contributing to the hydrophobic effect that drives protein folding. The difluorination of the aromatic ring further modulates this hydrophobicity.

In terms of protein-protein interactions, the 3,4-difluorophenyl group can act as a unique recognition element. The altered electronic nature of the aromatic ring can change its interaction profile with binding partners. For example, it can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polar moieties in a binding pocket, a type of interaction not as readily available to non-fluorinated aromatic side chains. This can be used to enhance the affinity and specificity of protein-ligand or protein-protein interfaces.

Alterations in Intermolecular Interactions

The difluorinated homophenylalanine side chain can participate in a range of intermolecular interactions, which are fundamental to its role in influencing peptide and protein structure.

The primary driving force for the burial of nonpolar side chains in the protein interior is the hydrophobic effect. Homophenylalanine is more hydrophobic than phenylalanine due to the additional methylene group. Fluorination of the aromatic ring generally increases hydrophobicity. Therefore, 3,4-difluoro-L-homophenylalanine is expected to be a significantly hydrophobic residue. This enhanced hydrophobicity can strengthen its interactions within the core of a protein or at the interface of protein-protein interactions.

Van der Waals interactions are also critical for the close packing of atoms in the protein interior. The size of the 3,4-difluorophenyl group is comparable to that of a standard phenyl group, allowing it to fit into binding pockets that accommodate phenylalanine or tyrosine without significant steric clashes. The extended and flexible nature of the homophenylalanine linker allows the aromatic ring to optimize its van der Waals contacts within a binding site.

Table 2: Comparison of Hydrophobicity for Phenylalanine Analogs

| Amino Acid | Hydropathy Index (Kyte-Doolittle) |

| Phenylalanine | 2.8 |

| Tryptophan | -0.9 |

| Tyrosine | -1.3 |

| Homophenylalanine | > 2.8 (estimated) |

| 3,4-Difluoro-L-homophenylalanine | > 3.0 (estimated) |

Note: The hydropathy index is a measure of the relative hydrophobicity of amino acid residues. Higher positive values indicate greater hydrophobicity. The values for homophenylalanine and its difluorinated derivative are estimates based on the properties of the constituent parts.

The C-F bond is highly polar, and the presence of two such bonds in 3,4-difluoro-L-homophenylalanine creates a significant dipole moment on the aromatic ring. This allows the side chain to participate in strong dipolar interactions with other polar groups. These interactions can be attractive or repulsive depending on the relative orientation of the dipoles and can play a significant role in determining the precise geometry of a binding interface.

Cation–π Interactions

The ability of an aromatic ring to engage in cation–π interactions is governed by its electron density. In a typical phenylalanine residue, the electron-rich face of the benzene (B151609) ring interacts favorably with cations. However, the introduction of fluorine atoms, which are highly electronegative, profoundly alters this property. scispace.com Fluorine substitutions act as strong electron-withdrawing groups, reducing the negative electrostatic potential of the aromatic π-system and, in cases of sufficient fluorination, inverting the quadrupole moment to create an electron-deficient ring. scispace.commdpi.com

For 3,4-difluoro-L-homophenylalanine, the two fluorine atoms significantly deplete the electron density of the phenyl ring. This reduction drastically weakens the favorable interactions with cations compared to an unsubstituted phenylalanine ring. The interaction may even become repulsive, depending on the specific cation and its orientation. This modulation is a critical design feature in peptide engineering, allowing for the fine-tuning of receptor binding or enzymatic interactions where cation–π interactions play a key role.

| Amino Acid Side Chain | Description | Predicted Cation–π Interaction Strength | Rationale |

|---|---|---|---|

| Phenylalanine | Standard aromatic amino acid. | Strong (Attractive) | Electron-rich π-system readily interacts with cations. |

| 4-Fluoro-L-phenylalanine | Single fluorine substitution. | Weakened (Attractive) | One electron-withdrawing group reduces ring electron density. scispace.com |

| 3,4-Difluoro-L-homophenylalanine | Double fluorine substitution. | Very Weak / Repulsive | Two potent electron-withdrawing groups significantly deplete ring electron density. scispace.com |

| Pentafluoro-L-phenylalanine | Fully fluorinated aromatic ring. | Strongly Repulsive | The quadrupole moment is inverted, making the ring face electropositive. scispace.commdpi.com |

Effects on Protein Folding and Stability (Thermal, Chemical, Proteolytic)

The incorporation of 3,4-difluoro-L-homophenylalanine in place of a natural amino acid can have profound and context-dependent effects on the folding and stability of a protein. nih.gov These effects stem from the altered hydrophobicity, steric profile, and electronic nature of the side chain. It is important to note that for applications in protein studies, the N-terminal Fmoc protecting group is removed during solid-phase peptide synthesis (SPPS), and the properties of the final protein are influenced by the incorporated 3,4-difluoro-L-homophenylalanine residue itself. nih.govnih.gov

Thermal and Chemical Stability

The introduction of fluorine atoms generally increases the hydrophobicity of the amino acid side chain. fu-berlin.de When 3,4-difluoro-L-homophenylalanine is incorporated into the hydrophobic core of a protein, this enhanced hydrophobicity can lead to more favorable packing and stabilization of the folded state, often resulting in increased thermal stability (i.e., a higher melting temperature, Tm). mdpi.comnih.gov However, this stabilizing effect is not universal. mdpi.com If the fluorinated residue is too bulky for the space it occupies, it can introduce steric strain that destabilizes the protein structure. scispace.com The stability of proteins containing fluorinated amino acids is thus a balance between favorable hydrophobic interactions and potentially unfavorable steric effects. scispace.comfu-berlin.de The inherent strength of the carbon-fluorine bond also imparts high chemical stability to the side chain itself. nih.gov

Proteolytic Stability

A significant advantage of using fluorinated amino acids is the potential to enhance a peptide's resistance to proteolytic degradation. nih.govresearchgate.net Proteases recognize specific amino acid sequences and bind to their substrates via shape and electronic complementarity. The altered size, conformation, and electron distribution of the 3,4-difluorinated ring of homophenylalanine can disrupt this recognition by proteases that typically cleave after phenylalanine or other hydrophobic residues. researchgate.net This steric or electronic "mismatch" can prevent the peptide from fitting correctly into the enzyme's active site, thereby slowing or preventing cleavage and increasing the peptide's biological half-life. researchgate.netfu-berlin.de However, this effect is highly specific to the protease ; in some instances, fluorination has been shown to have little effect or even increase susceptibility to cleavage. researchgate.net

| Stability Type | Observed Effect of Fluorination | Governing Factors | Reference Finding |

|---|---|---|---|

| Thermal Stability | Often increased, but context-dependent. | Increased hydrophobicity vs. potential steric hindrance. scispace.commdpi.com | Global substitution of Phe with monofluorinated analogues in some proteins showed comparable or slightly altered thermal stability, confirming structural integrity. scispace.com |

| Chemical Stability | Side chain is highly stable. | High strength of the C-F bond. nih.gov | Fluorinated compounds are known for their general chemical robustness. nih.gov |

| Proteolytic Stability | Generally enhanced resistance to degradation. | Altered side chain shape and electronics disrupt enzyme recognition. researchgate.netfu-berlin.de | Bulky fluorinated residues like hexafluoroleucine can protect polypeptides from proteolytic enzymes. researchgate.net |

Influence on Self-Assembly and Aggregation Phenomena

The Fmoc-protected form of 3,4-difluoro-L-homophenylalanine is particularly relevant to the study of self-assembly and nanomaterial fabrication. The Fmoc (fluorenylmethoxycarbonyl) group is a potent driver of molecular self-assembly, primarily through π–π stacking interactions between the planar fluorenyl rings. rsc.orgresearchgate.net

When attached to an amino acid, the Fmoc group can induce the formation of various supramolecular structures, including nanofibers, ribbons, and hydrogels. researchgate.netchemrxiv.orgnih.gov The process is typically co-driven by hydrogen bonding between the amino acid backbones, which leads to the formation of β-sheet-like structures. researchgate.net The nature of the amino acid side chain plays a crucial role in modulating the morphology and properties of the resulting assembly.

In the case of this compound, several interactions govern its assembly:

Fmoc–Fmoc π–π Stacking: This is the primary driving force for aggregation, leading to the formation of the core fibrillar structures. researchgate.netnih.gov

Peptide Hydrogen Bonding: The amide and carboxyl groups form intermolecular hydrogen bonds, stabilizing the assembly into extended β-sheets. researchgate.net

Aromatic Side-Chain Interactions: The 3,4-difluorophenyl ring can participate in complex π-π interactions. Due to its electron-deficient nature, it can form favorable quadrupole-quadrupole interactions with the electron-rich Fmoc groups of adjacent molecules, potentially leading to more ordered or stronger assemblies compared to non-fluorinated analogues. scispace.com

This interplay of forces makes this compound a candidate for creating novel hydrogels and biomaterials with tailored properties. After the Fmoc group is cleaved, the bare 3,4-difluoro-L-homophenylalanine residue within a larger peptide sequence can influence protein aggregation. Its increased hydrophobicity could promote aggregation if the residue is solvent-exposed, a phenomenon relevant in the study of amyloid diseases. chemrxiv.orgnih.gov

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Fmoc π–π Stacking | Stacking of the large, planar fluorenyl groups. | Primary driver of self-assembly into nanofibers. researchgate.netnih.gov |

| Backbone H-Bonding | Formation of intermolecular hydrogen bonds between amide groups. | Leads to the formation of stable β-sheet structures that form the basis of the fibrillar network. researchgate.net |

| Side Chain Interactions | Interactions involving the amino acid side chain. | The electron-deficient difluorophenyl ring can engage in favorable interactions with electron-rich aromatic systems (e.g., Fmoc group), potentially enhancing assembly. scispace.com |

Modulation of Biochemical and Biological Functionality by Fmoc 3,4 Difluoro L Homophenylalanine

Enzymatic Recognition and Resistance to Proteolytic Degradation

The introduction of Fmoc-3,4-difluoro-L-homophenylalanine into peptide sequences can significantly alter their recognition by enzymes, particularly proteases, often leading to enhanced resistance to proteolytic degradation. This increased stability is a critical attribute for peptide-based therapeutics, which are otherwise susceptible to rapid cleavage by endogenous proteases, limiting their bioavailability and therapeutic efficacy. nih.govfrontiersin.org

The resistance to proteolysis conferred by fluorinated amino acids is a complex phenomenon influenced by the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination. mdpi.commdpi.com The difluoro-L-homophenylalanine modification can sterically hinder the approach of the protease to the scissile bond or alter the electronic environment of the peptide backbone, rendering it a less favorable substrate for enzymatic hydrolysis. For instance, studies on peptides containing various fluorinated amino acids have demonstrated that while some substitutions lead to a significant increase in stability against enzymes like α-chymotrypsin and pepsin, others might have a negligible or even destabilizing effect. mdpi.commdpi.com Research on antimicrobial peptides has shown that incorporating unnatural amino acids can enhance stability against trypsin and plasma proteases. frontiersin.org While specific quantitative data for 3,4-difluoro-L-homophenylalanine is not extensively documented in comparative studies, the general principle of increased proteolytic resistance for peptides containing fluorinated and D-amino acids is well-established. nih.govnih.govnih.gov

Table 1: Illustrative Examples of Modified Peptides and Their Proteolytic Stability

| Peptide/Protein | Modifying Amino Acid | Enzyme(s) | Observed Effect on Stability |

| Model Peptides | Fluorinated Amino Acids | α-Chymotrypsin, Pepsin | Variable, dependent on position and fluorine content mdpi.commdpi.com |

| Antimicrobial Peptides (e.g., EFK17) | D-amino acid or Tryptophan substitutions | Various proteases | Increased resistance nih.gov |

| Antimicrobial Peptides (e.g., Pep05) | D- and unnatural amino acids | Trypsin, Plasma Proteases | Enhanced stability frontiersin.org |

Alteration of Protein-Ligand Binding Affinity and Selectivity

The incorporation of 3,4-difluoro-L-homophenylalanine can modulate the binding affinity and selectivity of peptides and proteins for their respective ligands. The fluorine atoms, being highly electronegative, can alter the electrostatic potential of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions that are crucial for molecular recognition. nih.gov

Fluorination can either enhance or diminish binding affinity depending on the specific context of the protein-ligand interface. For example, the increased hydrophobicity of the fluorinated side chain might promote stronger binding in a hydrophobic pocket. acs.org Conversely, the altered electronic properties could be unfavorable for interactions that rely on the electron-rich nature of a standard phenylalanine ring. Computational studies on fluorinated ligands have shown that these modifications can significantly impact the thermodynamics of binding, including both enthalpic and entropic contributions. acs.org For instance, research on a formylglycine-containing peptide demonstrated that it could inhibit protein tyrosine phosphatases PTP1B and SHP2 with K_I values of 484 μM and 341 μM, respectively, showcasing how modified peptides can interact with enzyme active sites. nih.gov

Table 2: Examples of Modified Peptides and Their Binding Affinities

| Peptide/Inhibitor | Target Protein | Modification | Binding Affinity (K_I) |

| Ac-DADE-fG-L-NH2 | PTP1B | Formylglycine substitution | 484 μM nih.gov |

| Ac-DADE-fG-L-NH2 | SHP2 | Formylglycine substitution | 341 μM nih.gov |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a significant therapeutic strategy. nih.govnih.gov The introduction of this compound into a peptide sequence can disrupt or stabilize PPIs by altering the conformation and physicochemical properties of the peptide. The unique structural features of this modified amino acid can introduce new interaction points or disrupt existing ones at the protein-protein interface.

The extended and fluorinated side chain of 3,4-difluoro-L-homophenylalanine can influence the secondary structure of the peptide, predisposing it to adopt a conformation that either enhances or inhibits its binding to a target protein. nih.gov The modulation of PPIs is often subtle, relying on the precise positioning of key residues within the interaction hot-spots. Even ultra-weak protein-protein interactions (K_d >1mM) can play a role in cellular processes by facilitating the formation of transient clusters. biorxiv.orgresearchgate.netbiorxiv.org While direct evidence for the effect of 3,4-difluoro-L-homophenylalanine on specific PPIs is emerging, the principle of using modified amino acids to modulate these interactions is a well-explored area in drug discovery. nih.govnih.gov

Impact on Biological Activity of Peptides and Proteins

In the context of therapeutic peptides, enhanced proteolytic stability, as discussed earlier, can directly translate to improved in vivo activity by prolonging the peptide's half-life. Furthermore, the altered binding affinity and selectivity for a specific receptor or enzyme can lead to either increased potency or a more desirable pharmacological profile. For instance, synthetic peptides are being explored for a range of biological activities, including antioxidant, antihypertensive, and anticancer effects. mdpi.comnih.govresearchgate.net The introduction of modifications like fluorination is a key strategy in optimizing these activities. For example, a study on adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine demonstrated potent and stable antibacterial activity. nih.gov While this is a different modification, it highlights the potential of substituted phenylalanines to enhance biological function.

Table 3: Bioactivity of a Modified Antimicrobial Peptide

| Peptide | Modification | Target Organisms | Key Finding |

| NKC-DOPA5 | 3,4-dihydroxy-L-phenylalanine | E. coli, P. aeruginosa, S. aureus | Complete inhibition of bacterial growth within 2 hours and stability for 84 days nih.gov |

Influence on Cellular Processing and Biosynthetic Pathways

The journey of a peptide-based therapeutic agent to its site of action involves navigating various cellular processes, including uptake, trafficking, and potential metabolic transformation. The physicochemical properties imparted by 3,4-difluoro-L-homophenylalanine can influence these pathways.

The increased lipophilicity due to fluorination may enhance the ability of a peptide to cross cell membranes, a critical step for targeting intracellular proteins. mdpi.com The mechanisms of cellular uptake for peptides are diverse and can include endocytosis and direct penetration. nih.govmdpi.comnih.govresearchgate.net The specific pathway utilized can be influenced by the peptide's sequence, charge, and modifications. For instance, peptide amphiphiles have been designed to promote cellular uptake and endosomal escape for gene delivery. rsc.org

Once inside the cell, the metabolic fate of the peptide becomes important. The metabolism of phenylalanine and its derivatives is a complex network of pathways. nih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net The introduction of fluorine atoms can alter how the amino acid is recognized and processed by metabolic enzymes. While the shikimate pathway is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, animals must obtain them from their diet. nih.govfrontiersin.org The catabolism of phenylalanine in animals is a critical pathway, and defects can lead to diseases like phenylketonuria. researchgate.net The metabolic fate of a synthetic amino acid like 3,4-difluoro-L-homophenylalanine within the cell is an area of ongoing research, with implications for its long-term efficacy and potential for off-target effects.

Advanced Research Applications of Fmoc 3,4 Difluoro L Homophenylalanine and Its Peptide Conjugates

As Spectroscopic Probes in Biomolecular Research

The unique nuclear magnetic resonance properties of fluorine make 3,4-difluoro-L-homophenylalanine an invaluable spectroscopic probe. Once incorporated into a peptide or protein, the fluorine atoms act as sensitive reporters on the local molecular environment without the issue of background signals that can complicate proton (¹H) NMR. nih.govnih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful method for investigating the structure and conformational dynamics of proteins and peptides. nih.govnih.gov The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio that results in a sensitivity that is 83% of that of a proton. nih.gov Crucially, since fluorine does not naturally occur in proteins, its specific incorporation creates a clean spectroscopic window, free from background signals. nih.govnih.gov

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment, including changes in van der Waals packing, solvent exposure, and electrostatic fields. nih.govnih.gov This sensitivity allows peptides containing 3,4-difluoro-L-homophenylalanine to be used to monitor structural changes. For example, a change in the protein's conformation would alter the local environment around the difluorinated ring, resulting in a measurable shift in the ¹⁹F NMR spectrum. Researchers can use this to map conformational changes that occur during protein folding, unfolding, or interaction with other molecules, providing insights that are often complementary to X-ray crystallography. nih.gov Studies on other fluorinated amino acids, such as difluorotryptophan, have demonstrated the ability to resolve distinct signals corresponding to different conformational states of a protein. researchgate.net This high resolution and sensitivity make 3,4-difluoro-L-homophenylalanine a potent probe for detailed structural analysis.

The sensitivity of the ¹⁹F chemical shift also makes it ideal for studying the dynamic nature of proteins and their interactions with ligands. When a peptide or protein containing 3,4-difluoro-L-homophenylalanine binds to a target molecule, the ¹⁹F signal can report on the binding event and the associated conformational adjustments. nih.gov The effect of these interactions on the ¹⁹F resonance can be used to determine the kinetic and thermodynamic parameters of the binding event. nih.gov

By strategically placing the 3,4-difluoro-L-homophenylalanine residue at or near a ligand-binding site, researchers can directly observe the effects of ligand association and dissociation. Changes in the ¹⁹F NMR spectrum upon ligand addition can confirm binding, identify the residues involved in the interaction, and characterize the structural rearrangements that accommodate the ligand. Furthermore, paramagnetic probes can be used in conjunction with ¹⁹F NMR to determine the proximity of the fluorinated residue to the solvent or a biological membrane, providing further detail on the topology and dynamics of the protein-ligand complex. nih.gov

In Chemical Biology for Studying Molecular Mechanisms and Interactions

In chemical biology, Fmoc-3,4-difluoro-L-homophenylalanine provides a tool to synthesize modified peptides that can be used to dissect complex biological processes. The unique properties of the fluorinated residue allow it to serve as a non-invasive probe for monitoring molecular events in real-time.

While direct studies are limited, the principles of ¹⁹F NMR suggest that 3,4-difluoro-L-homophenylalanine can be a powerful probe for studying enzyme mechanisms. By incorporating this amino acid near the catalytic site of an enzyme, researchers can monitor the subtle environmental changes that occur during the catalytic cycle. The ¹⁹F chemical shift is highly sensitive to variations in the local electrostatic field, which often changes significantly during substrate binding, transition state formation, and product release. nih.gov

Therefore, a peptide conjugate containing 3,4-difluoro-L-homophenylalanine could be designed as a substrate or inhibitor for a specific enzyme. The ¹⁹F NMR signal would then serve as a reporter, providing detailed information on the electrostatic environment and conformational dynamics within the active site during catalysis. This approach offers a method to gain mechanistic insights into enzyme function that can be difficult to obtain with other techniques.

The primary application of this compound is in the chemical synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS), rather than in the investigation of natural biosynthetic pathways. chemimpex.com The Fmoc group is a base-labile protecting group attached to the alpha-amino group of the amino acid. In SPPS, the peptide is built sequentially while anchored to a solid resin support. The Fmoc group protects the amino acid from unwanted reactions during the coupling of the next amino acid in the sequence. It is then selectively removed with a mild base to allow the next Fmoc-protected amino acid to be added.

This process allows for the creation of custom peptides with 3,4-difluoro-L-homophenylalanine incorporated at any desired position. chemimpex.comamericanchemicalsuppliers.com This precise control is essential for the applications described, as the function of the fluorinated probe is highly dependent on its location within the peptide or protein structure. The use of this building block enables the synthesis of novel peptide-based drugs, research tools, and advanced biomaterials. chemimpex.comchemimpex.com

Applications in Protein Engineering for Functional Augmentation

The incorporation of non-canonical amino acids like 3,4-difluoro-L-homophenylalanine is a key strategy in protein engineering to create proteins with enhanced or novel functions. The introduction of fluorine can significantly alter the physicochemical properties of a peptide or protein, including its stability, hydrophobicity, and binding affinity. mdpi.comnih.gov

Fluorination can enhance the thermal and metabolic stability of a protein. mdpi.comnih.gov The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond, which can increase resistance to proteolytic degradation. Furthermore, the unique lipophilicity of fluorinated side chains can influence protein folding and the stability of the final structure. This enhanced stability is highly desirable for the development of therapeutic peptides and proteins with longer half-lives in vivo. mdpi.com

The electronic properties of the difluorinated aromatic ring can also be used to modulate protein-ligand or protein-protein interactions. Fluorine is highly electronegative, and its introduction can alter the electrostatic surface of the protein, potentially leading to stronger or more specific binding to a target molecule. chemimpex.commdpi.com This allows for the fine-tuning of a protein's function, such as improving the potency of a peptide drug or altering the substrate specificity of an enzyme. chemimpex.com By leveraging these properties, protein engineers can design novel biomolecules with functions tailored for specific applications in medicine and biotechnology.

Data Tables

Table 1: Summary of Applications and Properties

| Application Area | Technique / Approach | Key Properties Leveraged | Research Goal |

| Spectroscopic Probes | ¹⁹F NMR Spectroscopy | ¹⁹F nucleus sensitivity, wide chemical shift, absence of biological background. nih.govnih.gov | Monitor protein conformation, dynamics, and structural changes upon ligand binding. nih.gov |

| Chemical Biology | Enzyme Assays with ¹⁹F NMR | Sensitivity of ¹⁹F chemical shift to local electrostatic environment. nih.gov | Investigate enzyme catalytic mechanisms and active site dynamics. |

| Protein Engineering | Site-Directed Incorporation via SPPS | Enhanced stability from C-F bonds, altered hydrophobicity and electronic properties. mdpi.comnih.gov | Augment protein function, improve thermal/metabolic stability, and modulate binding affinity. chemimpex.commdpi.com |

Design of Modified Proteins

The introduction of this compound into protein structures allows for the fine-tuning of their properties, such as stability and folding. While specific data on the incorporation of 3,4-difluoro-L-homophenylalanine is limited, the principles derived from the use of other fluorinated amino acids are highly relevant. Fluorination of aromatic residues can significantly enhance protein stability. nih.gov The strong electron-withdrawing nature of fluorine atoms can alter the electrostatic potential of the aromatic ring, influencing intramolecular and intermolecular interactions that govern protein architecture. nih.gov

The incorporation of fluorinated amino acids can modulate protein-protein interactions (PPIs), which are central to many biological processes. frontiersin.orgnih.gov Altering the electrostatic and hydrophobic properties of key residues at a PPI interface can either enhance or disrupt the interaction, providing a method to probe and control cellular signaling pathways. nih.gov For instance, the replacement of a native phenylalanine with a difluorinated analog can destabilize cation-π interactions while increasing hydrophobicity, which can be a critical factor in the binding affinity and specificity of a protein. nih.gov

Table 1: Potential Effects of 3,4-difluoro-L-homophenylalanine Incorporation on Protein Properties

| Property | Expected Effect | Rationale |

| Thermal Stability | Increased | Fluorination can enhance hydrophobic interactions and stabilize protein cores. |

| Chemical Stability | Increased | The strong carbon-fluorine bond can increase resistance to chemical degradation. |

| Folding Kinetics | Altered | The unique steric and electronic properties can influence the folding pathway and rate. |

| Binding Affinity | Modulated | Changes in electrostatic and hydrophobic interactions can increase or decrease affinity for binding partners. |

| Enzymatic Activity | Altered | Modification of active site residues can directly impact catalytic efficiency. |

Development of Bioactive Peptides and Peptidomimetics

This compound is a valuable building block in the synthesis of bioactive peptides and peptidomimetics with improved pharmacological profiles. nih.govchemimpex.com The term "bioactive peptides" refers to specific protein fragments that have a positive impact on the body's functions. nih.gov The incorporation of fluorinated amino acids can enhance the metabolic stability of peptides, a crucial attribute for therapeutic applications. nih.gov The carbon-fluorine bond is exceptionally strong and can shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems. nih.gov

The unique structure of 3,4-difluoro-L-homophenylalanine can also lead to enhanced binding affinity and receptor selectivity. nbinno.com The extended side chain of homophenylalanine provides a different spatial orientation compared to phenylalanine, which can lead to more favorable interactions with biological targets. nbinno.com When combined with the altered electronics of the difluorinated ring, this can result in peptides with novel or enhanced biological activities. chemimpex.com For example, in the context of antimicrobial peptides (AMPs), the introduction of such residues could improve membrane disruption capabilities or interactions with intracellular targets. nih.gov

Peptidomimetics, compounds that mimic the structure and function of peptides, also benefit from the inclusion of this amino acid. The goal of peptidomimetic design is often to create molecules with better oral bioavailability and stability than their natural peptide counterparts. The increased lipophilicity imparted by the fluorine atoms can improve membrane permeability, a key factor in drug absorption. nih.gov

Table 2: Research Applications in Bioactive Peptide and Peptidomimetic Development

| Application Area | Role of 3,4-difluoro-L-homophenylalanine | Potential Outcome |

| Enzyme Inhibitors | Mimics natural substrate while providing enhanced stability. | More potent and longer-lasting inhibition of target enzymes. nih.gov |

| Antimicrobial Peptides | Enhances membrane interaction and proteolytic resistance. | Increased efficacy against resistant bacterial strains. nih.gov |

| Receptor Agonists/Antagonists | Modulates binding affinity and selectivity. | Development of more specific and effective therapeutic agents. |

| Drug Delivery | Improves stability and permeability of peptide-drug conjugates. | Enhanced delivery of therapeutic payloads to target cells. |

Bioconjugation Strategies Employing Difluorinated Homophenylalanine

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined functionalities. While specific examples utilizing 3,4-difluoro-L-homophenylalanine are not abundant in the literature, the principles of bioconjugation with related fluorinated and functionalized amino acids provide a clear framework for its potential applications.

The difluorinated phenyl ring of 3,4-difluoro-L-homophenylalanine itself is not typically a reactive handle for bioconjugation. However, peptides containing this amino acid can be conjugated through other functional groups present in the peptide sequence, such as the N-terminus, C-terminus, or the side chains of other amino acids like lysine (B10760008) or cysteine. The primary role of the difluorinated homophenylalanine in this context is to confer its stability- and bioactivity-enhancing properties to the final conjugate.

Alternatively, the this compound scaffold could be further modified to include a reactive group for bioconjugation. For instance, an azide (B81097) or alkyne group could be introduced to the phenyl ring, enabling "click chemistry" reactions, which are highly efficient and biocompatible. This would allow for the direct and specific attachment of the peptide to other molecules, such as imaging agents, drug molecules, or nanoparticles.

A related strategy involves the use of L-3,4-dihydroxyphenylalanine (DOPA), which can be incorporated into proteins and then oxidized to form a reactive quinone. This quinone can then be conjugated to nucleophilic groups on other molecules. While not a direct application of difluorinated homophenylalanine, this illustrates how modified aromatic amino acids can serve as platforms for bioconjugation.

Table 3: Potential Bioconjugation Strategies Involving Peptides with 3,4-difluoro-L-homophenylalanine

| Strategy | Description | Potential Application |

| Conjugation via other residues | A peptide containing 3,4-difluoro-L-homophenylalanine is conjugated through a lysine or cysteine residue elsewhere in the sequence. | Creating stable, bioactive peptide-drug conjugates for targeted therapy. |

| Modification of the amino acid | The 3,4-difluoro-L-homophenylalanine is synthesized with an additional reactive handle (e.g., azide, alkyne). | Site-specific labeling of peptides for imaging or diagnostic purposes. |

| Surface Immobilization | Peptides are attached to material surfaces to create bioactive coatings. | Development of antimicrobial or biocompatible medical device coatings. nih.gov |

Computational and Theoretical Investigations of Fmoc 3,4 Difluoro L Homophenylalanine in Biomolecular Systems

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules, offering insights into the self-assembly and interaction patterns of Fmoc-protected fluorinated amino acids. While direct MD studies on Fmoc-3,4-difluoro-L-homophenylalanine are not extensively documented, research on the closely related analogue, Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-3,4F-Phe), offers significant understanding of its structural properties and aggregation behavior.

MD simulations have been employed to explore the interactions and assembly of Fmoc-3,4F-Phe monomers. These computational studies reveal that the self-assembly process is driven by a combination of intermolecular forces. The fluorenyl (Fmoc) groups play a crucial role, primarily through π-π stacking interactions, which drive the initial aggregation of the molecules. nih.gov Concurrently, hydrogen bonds form between the carboxyl and amide groups of the amino acid backbone, further stabilizing the assembled structures.

A key finding from these simulations is the influence of the fluorine atoms on the intermolecular interactions. The difluorinated phenyl ring participates in various interactions, including π-π stacking with other aromatic rings and electrostatic interactions. The specific positioning of the fluorine atoms at the 3 and 4 positions of the phenyl ring creates a distinct electrostatic potential surface, influencing how the monomers orient themselves within an aggregate. nih.gov

Simulations of small aggregates of Fmoc-3,4F-Phe have demonstrated the formation of ordered assemblies. nih.gov These studies have quantified the frequency of different types of interactions, providing a detailed picture of the forces governing self-assembly. For instance, the relative contributions of Fmoc-Fmoc stacking, backbone hydrogen bonding, and side-chain interactions have been analyzed to understand the stability of the resulting nanostructures. nih.gov The radius of gyration of the forming clusters is often monitored during simulations to characterize the compactness and evolution of the aggregates over time. nih.gov

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fmoc-Fmoc, Fmoc-Phenyl, Phenyl-Phenyl | Primary driving force for aggregation. |

| Hydrogen Bonding | Backbone Amide (N-H) and Carbonyl (C=O) | Stabilization of the assembled structure. |

| Electrostatic Interactions | Difluorinated Phenyl Ring | Directional control of monomer orientation. |

These molecular dynamics studies, though performed on a close analogue, provide a foundational understanding of the likely behavior of this compound. The additional methylene (B1212753) group in the homophenylalanine side chain would introduce greater conformational flexibility, which could influence the packing and morphology of the resulting self-assembled structures. Future MD simulations focusing specifically on this compound will be crucial to delineate these subtle yet important differences.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a powerful computational methodology to study chemical processes in complex systems like proteins and peptides. This approach treats a small, chemically active region of the system with high-level quantum mechanics (QM), while the remainder of the system is described by a more computationally efficient molecular mechanics (MM) force field. researchgate.net This dual-level approach allows for the accurate investigation of electronic phenomena, such as bond-making and bond-breaking, charge transfer, and excited states, within the context of a large biomolecular environment.